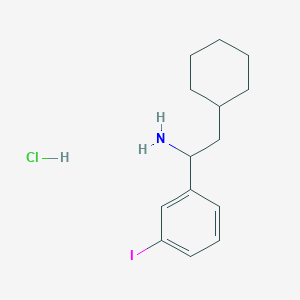

2-Cyclohexyl-1-(3-iodophenyl)ethanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Cyclohexyl-1-(3-iodophenyl)ethanamine;hydrochloride” is a chemical compound with the CAS Number: 2416236-75-2. It is a derivative of amines, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .

Synthesis Analysis

The synthesis of such compounds typically involves reactions of amines, which can be derived from halogenoalkanes (also known as haloalkanes or alkyl halides) and from nitriles . The reaction happens in two stages. In the first stage, a salt is formed. There is then the possibility of a reversible reaction between this salt and excess ammonia in the mixture . The process can continue to form secondary, tertiary amines and even a quaternary ammonium salt .Molecular Structure Analysis

The molecular structure of “2-Cyclohexyl-1-(3-iodophenyl)ethanamine;hydrochloride” can be represented by the InChI code: 1S/C14H20IN.ClH/c15-13-8-4-7-12 (10-13)14 (16)9-11-5-2-1-3-6-11;/h4,7-8,10-11,14H,1-3,5-6,9,16H2;1H .Physical And Chemical Properties Analysis

The physical form of “2-Cyclohexyl-1-(3-iodophenyl)ethanamine;hydrochloride” is a solid . It has a molecular weight of 365.68 . The compound should be stored at room temperature in a dark place .Scientific Research Applications

Pharmacological Research

2-Cyclohexyl-1-(3-iodophenyl)ethanamine;hydrochloride is often used in pharmacological studies to investigate its potential as a therapeutic agent. Its unique structure allows researchers to explore its interactions with various biological targets, such as receptors and enzymes, which can lead to the development of new drugs for treating conditions like depression, anxiety, and other neurological disorders .

Neurochemical Studies

This compound is valuable in neurochemical research due to its ability to cross the blood-brain barrier. Researchers use it to study the effects on neurotransmitter systems, particularly those involving serotonin and dopamine. These studies help in understanding the compound’s potential impact on mood regulation and cognitive functions .

Radiolabeling and Imaging

The iodine atom in 2-Cyclohexyl-1-(3-iodophenyl)ethanamine;hydrochloride makes it suitable for radiolabeling. This property is exploited in imaging studies, such as positron emission tomography (PET) scans, to track the distribution and binding of the compound in the brain. This application is crucial for visualizing and understanding the compound’s pharmacokinetics and dynamics .

Chemical Synthesis

In synthetic chemistry, this compound serves as an intermediate for the synthesis of more complex molecules. Its structure allows for various chemical modifications, making it a versatile building block in the development of new chemical entities. Researchers utilize it to create derivatives that can be tested for different biological activities .

Toxicological Assessments

Toxicological studies often employ 2-Cyclohexyl-1-(3-iodophenyl)ethanamine;hydrochloride to evaluate its safety profile. These assessments include determining its cytotoxicity, genotoxicity, and potential side effects on different organ systems. Such studies are essential for ensuring the compound’s safety before it can be considered for clinical use .

Behavioral Research

Behavioral studies use this compound to investigate its effects on animal models. Researchers assess changes in behavior, such as locomotion, anxiety-like behaviors, and social interactions, to understand the compound’s potential therapeutic effects and side effects. These studies provide insights into how the compound might affect human behavior and mental health .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

2-cyclohexyl-1-(3-iodophenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20IN.ClH/c15-13-8-4-7-12(10-13)14(16)9-11-5-2-1-3-6-11;/h4,7-8,10-11,14H,1-3,5-6,9,16H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDMKWMGFHKCOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C2=CC(=CC=C2)I)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclohexyl-1-(3-iodophenyl)ethanamine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone](/img/structure/B2702729.png)

![Methyl 2-[2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]sulfanylbenzoate](/img/structure/B2702735.png)

![3-methyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2702737.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2702738.png)

![2-Propan-2-yl-1-[1-(2-propan-2-ylpyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2702740.png)

![2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)butanamide](/img/structure/B2702742.png)

![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2702749.png)

![Methyl 3-[{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2702750.png)